8-phenyl-7H-purin-6-amine
Overview
Description
AH5015 is a high-efficiency, single-chip synchronous buck DC/DC converter chip. It is designed to deliver a continuous load of 5A with excellent line and load regulation capabilities. The device operates within an input voltage range of 7V to 38V and provides an adjustable output voltage from 3.3V to 25V. AH5015 is equipped with short-circuit and thermal protection circuits, enhancing the system’s reliability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of AH5015 involves advanced semiconductor fabrication techniques. The process typically includes the following steps:
Wafer Fabrication: Silicon wafers are prepared using the Czochralski process.
Photolithography: Patterns are transferred onto the wafer using ultraviolet light.
Doping: Impurities are introduced to modify the electrical properties of the silicon.
Etching: Unwanted material is removed to create the desired circuit patterns.
Deposition: Thin layers of materials are deposited onto the wafer to form the various components of the chip.
Packaging: The fabricated chips are encapsulated in protective packages.
Industrial Production Methods
In industrial settings, the production of AH5015 involves large-scale semiconductor manufacturing facilities. These facilities use automated equipment to ensure precision and consistency in the production process. Quality control measures, such as electrical testing and inspection, are implemented to ensure the reliability and performance of the final product .
Chemical Reactions Analysis
Types of Reactions
AH5015, being an electronic component, does not undergo traditional chemical reactions like oxidation, reduction, or substitution. it is designed to handle electrical reactions, such as:
Voltage Regulation: The chip regulates the input voltage to provide a stable output voltage.
Current Limiting: It limits the current to prevent damage to the circuit.
Common Reagents and Conditions
The primary reagents involved in the production of AH5015 are silicon, dopants (such as boron and phosphorus), and various chemicals used in photolithography and etching processes. The conditions include high temperatures for doping and deposition, as well as controlled environments to prevent contamination .
Major Products Formed
The major product formed is the AH5015 chip itself, which is used in various electronic applications, including automotive chargers, portable devices, and network systems .
Scientific Research Applications
AH5015 has a wide range of applications in scientific research and industry:
Chemistry: Used in power management systems for laboratory equipment.
Biology: Integrated into medical devices that require stable power supplies.
Medicine: Utilized in diagnostic equipment and portable medical devices.
Industry: Employed in automotive chargers, portable electronic devices, and network systems
Mechanism of Action
The mechanism of action of AH5015 involves the regulation of electrical energy. The chip uses a constant frequency, average current mode control structure to provide a stable output voltage. It integrates high-side and low-side switches to achieve synchronous rectification, which improves efficiency. The internal compensation and soft-start features ensure smooth operation and prevent inrush current .
Comparison with Similar Compounds
Similar Compounds
FH5015: Another high-efficiency, single-chip synchronous buck DC/DC converter with similar features.
FS5175AE: A dual-cell (8.4V/8.7V) and triple-cell (12.6V) lithium battery charging IC with comparable applications.
Uniqueness
AH5015 stands out due to its wide input voltage range (7V to 38V) and high efficiency (up to 95%). It also features integrated short-circuit and thermal protection circuits, making it highly reliable for various applications .
Biological Activity
8-Phenyl-7H-purin-6-amine, a purine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by the presence of a phenyl group at the 8-position of the purine ring, which influences its interactions with various biological macromolecules, including enzymes and receptors. Understanding its biological activity is crucial for potential therapeutic applications.
This compound can be synthesized through several methods, typically involving the introduction of the phenyl group via substitution reactions. Common synthetic routes include:
- Starting Materials : The synthesis often begins with a purine precursor.
- Reaction Conditions : The phenyl group is introduced using phenyl halides in the presence of bases.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.
The compound's chemical structure can be represented as follows:
Property | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C11H10N4 |
CAS Number | 17720-22-8 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, which may include:
- Enzymes : It may inhibit key enzymes involved in cellular signaling pathways.
- Receptors : The compound can bind to various receptors, potentially modulating their activity.
The presence of the phenyl group enhances binding affinity and specificity, which is crucial for its pharmacological effects.
Biological Activity and Therapeutic Potential
Research has indicated that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit cancer cell growth by targeting specific kinases involved in tumor progression .
- Antiviral Properties : Some research suggests that purine derivatives can exhibit antiviral activity by interfering with viral replication mechanisms .
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses, making it a candidate for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- FLT3 Inhibition : A study demonstrated that related purine derivatives could inhibit FLT3 kinase autophosphorylation in cellular models, suggesting potential use in treating FLT3-mutated leukemias .
- Structure–Activity Relationship (SAR) : Research into SAR has shown that modifications to the purine scaffold can significantly affect biological activity, highlighting the importance of the phenyl group in enhancing efficacy against various targets .
- Xenograft Models : In vivo studies using mouse xenograft models have shown promising results in reducing tumor size when treated with purine derivatives similar to this compound .
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound | Structure Type | Biological Activity |
---|---|---|
8-Methylpurine | Methyl group | Moderate kinase inhibition |
8-Ethylpurine | Ethyl group | Lower cytotoxicity |
8-(4-Fluorophenyl)-purine | Fluorinated phenyl | Enhanced receptor binding |
This table illustrates how variations in substituents can affect the biological profile of purine derivatives.
Properties
IUPAC Name |
8-phenyl-7H-purin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-9-8-11(14-6-13-9)16-10(15-8)7-4-2-1-3-5-7/h1-6H,(H3,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMQOHDPKOQCMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC=NC(=C3N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80309321 | |
Record name | 8-phenyl-7H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80309321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17720-22-8 | |
Record name | MLS003115082 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211735 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-phenyl-7H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80309321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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